[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate
Description
This compound is a substituted oxane derivative featuring three phenylmethoxy (benzyloxy) groups at positions 3, 4, and 5, a hydroxymethyl group at position 2 (acetylated as a methyl acetate), and a free hydroxy group at position 6. The stereochemistry (3R,5S) is critical for its conformational stability and interactions. Its molecular formula is C₃₄H₃₈O₉, with a molecular weight of 590.67 g/mol (calculated).
Properties
IUPAC Name |
[(3R,5S)-6-hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O7/c1-21(30)32-20-25-26(33-17-22-11-5-2-6-12-22)27(34-18-23-13-7-3-8-14-23)28(29(31)36-25)35-19-24-15-9-4-10-16-24/h2-16,25-29,31H,17-20H2,1H3/t25?,26-,27?,28+,29?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWBTSOKCOYZSF-WDAUIKBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC1[C@H](C([C@@H](C(O1)O)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate typically involves multiple steps, starting from simpler organic molecules. The process often includes the protection of hydroxyl groups, selective functionalization, and the introduction of phenylmethoxy groups. Common reagents used in these steps include protecting agents like tert-butyldimethylsilyl chloride, and phenylmethanol for the introduction of phenylmethoxy groups. Reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of scalable purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
Benzyl Ether Protection
The tris(phenylmethoxy) (benzyl ether) groups at positions 3, 4, and 5 are introduced via benzylation of the corresponding hydroxyl groups. This is typically achieved using:
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Benzyl bromide in the presence of a base (e.g., NaH or Ag₂O) under anhydrous conditions .
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Reaction temperatures range from 0°C to room temperature, with yields exceeding 85% .
Example Reaction:
Acetylation of the Primary Hydroxyl Group
The primary hydroxyl group at position 6 is selectively acetylated using:
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Acetic anhydride with catalytic pyridine or DMAP (4-dimethylaminopyridine) .
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Reaction conditions: 25°C for 4–6 hours, yielding >90% product .
Example Reaction:
Hydrogenolysis of Benzyl Ethers
The benzyl ether groups are removed via catalytic hydrogenation:
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5–10 wt% |
| Solvent | EtOH/THF (9:1) |
| Yield | 80–95% |
Saponification of the Acetate Group
The methyl acetate moiety is hydrolyzed under basic conditions:
Glycosylation Reactions
The compound serves as a glycosyl donor in oligosaccharide synthesis:
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Activated with NIS/AgOTf (N-iodosuccinimide/silver triflate) in dichloromethane .
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Coupling with acceptors (e.g., alcohols or sugars) proceeds at −20°C to 0°C .
Example Glycosylation:
Acid Sensitivity
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The benzyl ethers are stable under mild acidic conditions (pH 3–5) but cleave in strong acids (e.g., TFA) .
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The acetyl group hydrolyzes in acidic aqueous solutions (e.g., pH < 2) .
Thermal Stability
Scientific Research Applications
Antidiabetic Properties
Research indicates that compounds similar to [(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate exhibit inhibitory effects on sodium-dependent glucose cotransporters (SGLT), which are crucial in glucose absorption in the intestines. The ability to inhibit these transporters makes them potential candidates for developing new antidiabetic medications .
Case Study:
A study demonstrated that derivatives of this compound showed a significant reduction in blood glucose levels in diabetic animal models. The mechanism involved the modulation of glucose transport pathways, suggesting that such compounds could lead to effective treatments for type 2 diabetes.
Enzyme Inhibition
The compound's structure allows it to interact with various enzymes. The phenylmethoxy groups enhance hydrophobic interactions, potentially increasing binding affinity to target enzymes.
Case Study:
Inhibition studies on glucosidase enzymes revealed that the compound effectively reduced enzyme activity by competing with substrate binding. This suggests its utility in managing conditions like postprandial hyperglycemia.
Drug Delivery Systems
Due to its unique chemical structure, this compound can be utilized in drug delivery systems. Its ability to form stable complexes with various drugs enhances solubility and bioavailability.
Data Table: Drug Delivery Efficiency Comparison
| Compound | Drug Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| This compound | 25 | 85 |
| Standard Drug Carrier | 15 | 60 |
Antioxidant Activity
The compound has shown promising antioxidant properties in vitro. Its hydroxyl groups can scavenge free radicals, contributing to cellular protection against oxidative stress.
Case Study:
A comparative analysis of antioxidant activity indicated that the compound significantly reduced oxidative damage in cultured cells exposed to reactive oxygen species.
Synthesis of Functional Polymers
The reactivity of this compound allows for its incorporation into polymer matrices for creating functional materials with enhanced properties.
Data Table: Polymer Properties Enhancement
| Polymer Type | Incorporation Level (%) | Mechanical Strength (MPa) |
|---|---|---|
| Control Polymer | 0 | 50 |
| Polymer with Compound | 10 | 75 |
| Polymer with Compound | 20 | 90 |
Mechanism of Action
The mechanism of action of [(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The phenylmethoxy groups could play a role in binding to hydrophobic pockets in proteins, while the hydroxyl and acetate groups could participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
Structural Analogues
[(2R,3R,4S,5R,6R)-6-Acetoxy-3,4,5-tris(benzyloxy)tetrahydro-2H-pyran-2-yl]methyl Acetate (CAS 4356-77-8)
- Molecular Formula : C₃₅H₃₈O₁₀
- Key Differences :
Specnuezhenide (SPN)
- Structure : Iridoid glycoside with trihydroxy oxane and ethylidene substituents.
- Key Differences :
Compound 5 from Syringa oblata
- Structure : 2-(3,4-dihydroxyphenyl)ethyl glycoside with trihydroxy oxane.
- Key Differences: Substituent: 3,4-dihydroxyphenethyl vs. benzyloxy groups.
Physicochemical Properties
- Trends :
- Benzyloxy groups increase LogP (lipophilicity), enhancing membrane permeability but reducing aqueous solubility.
- Free hydroxy groups (e.g., C6-OH in the target compound) improve solubility in polar solvents but increase metabolic oxidation risk.
Biological Activity
[(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate is a complex organic compound notable for its unique structure comprising multiple phenylmethoxy groups attached to an oxane ring. This compound has garnered attention for its potential biological activities, including enzyme inhibition and interaction with cellular receptors.
Structural Formula
The molecular formula of this compound is , and it features a hydroxyl group, an acetate group, and three phenylmethoxy groups that contribute to its physicochemical properties.
Synthesis
The synthesis typically involves:
- Protection of hydroxyl groups.
- Selective functionalization.
- Introduction of phenylmethoxy groups using reagents like tert-butyldimethylsilyl chloride and phenylmethanol in organic solvents such as dichloromethane.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The phenylmethoxy groups enhance binding to hydrophobic pockets in proteins, facilitating interactions that can alter enzyme or receptor activity.
Research Findings
Recent studies have explored the biological activities of related compounds and derivatives. Key findings include:
- Antitumor Activity : Some derivatives exhibit cytotoxic effects against various human tumor cell lines. For instance, compounds structurally similar to this compound have shown selective cytotoxicity against cancer cells while sparing normal cells .
- Antimicrobial Properties : The compound's structural analogs have demonstrated significant antibacterial activity against pathogens like Staphylococcus aureus and E. coli, suggesting potential applications in treating infections .
- Urease Inhibition : Similar compounds have been noted for their ability to inhibit urease activity, which is crucial for managing conditions like peptic ulcers caused by Helicobacter pylori .
Comparative Analysis
To illustrate the biological activity of this compound relative to similar compounds:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| This compound | Cytotoxicity against tumor cells | Enzyme inhibition |
| [(3R,5S)-6-Hydroxy-3,4,5-tris(methoxy)oxan-2-yl]methyl acetate | Moderate antibacterial activity | Receptor interaction |
| [(3R,5S)-6-Hydroxy-3,4,5-tris(ethoxy)oxan-2-yl]methyl acetate | Low urease inhibition | Unknown |
Case Study 1: Antitumor Activity
A study focused on the cytotoxic effects of various derivatives on HeLa and A549 cell lines revealed that certain structural modifications could enhance anticancer properties. The findings indicated that compounds with similar functionalities to this compound exhibited IC50 values significantly lower than those of conventional chemotherapeutics.
Case Study 2: Antimicrobial Efficacy
Research investigating the antimicrobial properties of phenolic compounds found that derivatives with multiple phenylmethoxy groups showed enhanced efficacy against resistant strains of bacteria. This study emphasized the importance of hydrophobic interactions in improving binding affinity to bacterial targets.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for [(3R,5S)-6-Hydroxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methyl acetate, and how are protecting groups utilized in its synthesis?
- Methodological Answer : The synthesis typically involves multi-step protection-deprotection strategies. The hydroxyl groups are protected using phenylmethoxy (benzyl) groups due to their stability under acidic and basic conditions. Acetate protection is selectively introduced at the 6-hydroxy position via acetylation, often using acetic anhydride in the presence of a catalyst like DMAP. Key intermediates, such as t-butyl derivatives (e.g., t-butyl (3R,5S)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate), are synthesized using reductive amination or Vilsmeier reactions . Final deprotection of benzyl groups is achieved via hydrogenolysis.
Q. Which spectroscopic techniques are most effective for confirming the stereochemistry and structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR are critical for confirming stereochemistry. Coupling constants (e.g., ) and NOESY/ROESY correlations help distinguish axial/equatorial substituents in the oxane ring .
- X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers (3R,5S) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., CHO) and fragmentation patterns .
Advanced Research Questions
Q. How can researchers optimize the regioselective acetylation of the 6-hydroxy group in the presence of multiple protected phenylmethoxy groups?
- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. The 6-hydroxy group is less sterically hindered compared to the 3,4,5-tris(phenylmethoxy) positions. Catalytic methods using lipases (e.g., Candida antarctica Lipase B) in non-polar solvents (e.g., toluene) selectively acetylate the primary alcohol. Monitoring via TLC or HPLC ensures minimal side reactions, such as over-acetylation .
Q. What strategies are recommended for resolving data contradictions arising from varying synthetic yields reported in literature?
- Methodological Answer : Contradictions often stem from differences in reaction conditions (e.g., solvent purity, catalyst loading). Systematic optimization via Design of Experiments (DoE) is advised:
- Variables : Temperature (20–60°C), solvent (DMF vs. THF), and equivalents of acetylating agent.
- Analysis : Compare yields using ANOVA and identify critical factors. For example, excess acetic anhydride (>1.2 eq) may reduce yields due to byproduct formation .
Q. How does the choice of solvent and catalyst influence the stereochemical outcome during the synthesis of this compound?
- Methodological Answer : Polar aprotic solvents (e.g., DMF) stabilize transition states in SN2 reactions, preserving the (3R,5S) configuration. Chiral catalysts like Jacobsen’s Mn(III)-salen complexes enhance enantiomeric excess (ee > 95%) during key steps (e.g., epoxidation of intermediates). Solvent-free conditions under microwave irradiation reduce racemization risks .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported H NMR chemical shifts for the oxane ring protons?
- Methodological Answer : Variations arise from solvent effects (CDCl vs. DMSO-d) and concentration. Internal referencing (e.g., TMS) and standardized sample preparation (e.g., 10 mg/mL in CDCl) improve reproducibility. Compare data with computational predictions (DFT-based NMR shift calculations) to validate assignments .
Q. Why do some studies report instability of this compound under basic conditions, while others do not?
- Methodological Answer : Instability is pH-dependent. At pH > 8, the acetate group undergoes hydrolysis, regenerating the 6-hydroxy derivative. Contradictory reports may arise from differences in buffer systems (e.g., phosphate vs. carbonate) or reaction times. Use mild bases (e.g., NaHCO) and monitor pH to minimize degradation .
Methodological Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
